BenchChemオンラインストアへようこそ!

ZCZ011

CB1 signaling ERK1/2 phosphorylation Allosteric agonism

ZCZ011 is a unique CB1 ago-PAM integrating direct allosteric agonism with positive allosteric modulation, producing biphasic ERK1/2 phosphorylation kinetics fundamentally distinct from orthosteric agonists and pure PAMs. Brain-penetrant and validated in murine models of neuropathic pain (20–40 mg/kg), colitis (synergy with sub-efficacious THC at 2.5 mg/kg), HAND (sex-dependent cognitive improvement, female-specific), and opioid withdrawal (≥10 mg/kg) without overt psychoactive side effects, locomotor impairment, or conditioned place preference. This precise functional signature—unmatched across the CB1 PAM class—makes ZCZ011 an indispensable tool for dissecting CB1 signaling bias, developing combination therapies with reduced adverse profiles, and investigating sex-differentiated endocannabinoid responses.

Molecular Formula C21H18N2O2S
Molecular Weight 362.4 g/mol
CAS No. 1998197-39-9
Cat. No. B611927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZCZ011
CAS1998197-39-9
SynonymsZCZ011;  ZCZ-011;  ZCZ 011.
Molecular FormulaC21H18N2O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4
InChIInChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3
InChIKeyRJSPNRDBWHHFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZCZ011 (CAS 1998197-39-9) Scientific Selection Guide for Cannabinoid CB1 Allosteric Modulation Research


ZCZ011 is a synthetic small molecule belonging to the 2-phenylindole class of cannabinoid 1 (CB1) receptor positive allosteric modulators (PAMs) [1]. The compound is reported to enhance the binding of orthosteric CB1 agonists, such as CP55,940, with a pEC50 value of 6.90, and is brain-penetrant in murine models [2]. It is also described as an ago-PAM, exhibiting both allosteric agonist and PAM activity [3].

Why ZCZ011 (CAS 1998197-39-9) Cannot Be Substituted with Generic CB1 Agonists or Alternative PAMs


ZCZ011 cannot be simply interchanged with orthosteric CB1 agonists like Δ9-THC or CP55,940, nor with other CB1 PAMs such as GAT211, due to its distinct pharmacological profile. As an ago-PAM, ZCZ011 uniquely integrates direct allosteric agonism with positive allosteric modulation, leading to pathway-specific and biased signaling outcomes, including a biphasic ERK1/2 phosphorylation kinetic that differs fundamentally from the transient activation of orthosteric agonists and the pure PAM activity of compounds like GAT229 [1] [2]. Furthermore, its in vivo efficacy in models of neuropathic pain and colitis, achieved at specific doses (e.g., 20-40 mg/kg) without overt psychoactive side effects, represents a precise functional signature not guaranteed across the CB1 PAM class [3].

ZCZ011 Quantitative Differentiation Evidence for CB1 Allosteric Modulation


ZCZ011 Ago-PAM Activity Differentiated from Pure PAM GAT229 via Biphasic ERK1/2 Kinetics

ZCZ011 was shown to be an allosteric agonist in all pathways tested, with its signaling profile resembling the partial orthosteric agonist Δ9-THC [1]. Crucially, in a direct comparison with the pure PAM GAT229 and the ago-PAM ABD1236, ZCZ011 uniquely induced a biphasic ERK1/2 phosphorylation time course, while orthosteric agonists produced only transient activation [2]. This biphasic kinetics is a distinct feature of ZCZ011's ago-PAM activity compared to the pure PAM behavior of GAT229 [2].

CB1 signaling ERK1/2 phosphorylation Allosteric agonism

ZCZ011 Enhances Orthosteric Agonist Binding with pEC50 of 6.90 Compared to Orthosteric Agonist Alone

ZCZ011 acts as a PAM by augmenting the binding of the orthosteric agonist CP55,940 to the CB1 receptor. In equilibrium binding experiments using mouse brain membranes, ZCZ011 potentiated [3H]CP55,940 binding with a pEC50 value of 6.90 [1]. For comparison, the orthosteric agonist CP55,940 alone had an EC50 of 31.1 nM (pEC50 ≈ 7.51) in functional assays, indicating that ZCZ011's allosteric effect enhances the binding of an already potent agonist [2].

CB1 binding Radioligand assay Allosteric enhancement

ZCZ011 Enables Synergistic Therapeutic Effect with Sub-Effective THC Dose in Colitis Model

In a murine model of dextran sodium sulfate (DSS)-induced colitis, the combination of a sub-therapeutic dose of THC (2.5 mg/kg) with ZCZ011 (20 mg/kg) significantly alleviated colitis markers and restored colon integrity. This synergistic effect was comparable to combining the same THC dose with CBD (10 mg/kg). ZCZ011 alone at this dose showed only transient effects, and THC alone at 2.5 and 5 mg/kg was ineffective [1].

Inflammatory bowel disease Colitis THC synergy

ZCZ011 Exhibits Sex-Specific Behavioral Effects at 10 mg/kg in HIV-1 Tat Transgenic Mouse Model

Chronic treatment with ZCZ011 (10 mg/kg, 14 days) produced differential effects in female and male HIV-1 Tat transgenic mice. In female mice only, ZCZ011 increased hot plate latency and improved motor coordination and recognition memory, indicating enhanced antinociception and cognitive benefits. This sex-specific response was not observed with other CB1 PAMs in this model, highlighting a unique dimension of ZCZ011's in vivo pharmacology [1].

NeuroHIV HAND Sex differences

ZCZ011 Attenuates Opioid Withdrawal Signs at ≥10 mg/kg without Affecting Locomotor Activity

In a mouse model of oxycodone dependence, ZCZ011 at doses of 10 mg/kg and above significantly attenuated naloxone-precipitated somatic signs of withdrawal, including head twitches and paw tremors. Crucially, ZCZ011 had no effect on locomotor activity or conditioned place preference, indicating a lack of rewarding or sedative effects that are common with orthosteric CB1 agonists [1].

Opioid dependence Withdrawal CB1 PAM

ZCZ011 (CAS 1998197-39-9) Application Scenarios Based on Quantitative Evidence


Investigating Biased Signaling and Pathway-Specific Agonism at CB1 Receptors

ZCZ011's unique ago-PAM activity, characterized by biphasic ERK1/2 phosphorylation kinetics distinct from orthosteric agonists and pure PAMs [1], makes it an ideal tool for dissecting CB1 receptor signaling pathways. Its differential effects on G protein dissociation and β-arrestin recruitment, as demonstrated in head-to-head comparisons [2], allow researchers to probe pathway-specific outcomes in cellular models of neuroprotection, inflammation, and synaptic plasticity.

Enhancing Therapeutic Efficacy of Sub-Effective Cannabinoids in In Vivo Disease Models

The demonstrated synergy between a sub-efficacious dose of THC (2.5 mg/kg) and ZCZ011 (20 mg/kg) in a murine colitis model [3] supports the use of ZCZ011 in combination therapy studies. This approach is particularly relevant for preclinical research aiming to maximize the therapeutic benefits of cannabinoids in conditions like inflammatory bowel disease (IBD) while minimizing their psychoactive side effects, as the combination significantly alleviated disease markers without the adverse profile of higher THC doses.

Preclinical Modeling of Sex-Specific Neuroprotection and Analgesia in Neurodegenerative Disorders

Chronic ZCZ011 treatment (10 mg/kg) revealed a robust, sex-dependent improvement in antinociception and cognitive function in a mouse model of HIV-associated neurocognitive disorder (HAND), with benefits observed only in female mice [4]. This evidence makes ZCZ011 a valuable compound for research into sex differences in endocannabinoid system function and for evaluating CB1 allosteric modulators as potential therapeutics for neurodegenerative and neuropathic pain states where patient populations may exhibit sex-specific responses.

Evaluating Non-Rewarding Analgesic Strategies and Opioid Withdrawal Mitigation

The finding that ZCZ011 attenuates naloxone-precipitated opioid withdrawal signs at ≥10 mg/kg without inducing locomotor effects or conditioned place preference [5] positions it as a key tool for studying novel, non-addictive strategies for pain management and opioid dependence. Researchers can utilize ZCZ011 to explore the therapeutic potential of CB1 allosteric modulation in these areas, bypassing the rewarding and sedative liabilities associated with orthosteric CB1 agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZCZ011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.